

The Iodide Ion: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The **iodide ion** (I⁻), the largest and least electronegative of the stable halogens, plays a pivotal role in a multitude of chemical and biological processes. Its unique physicochemical properties, including its large ionic radius, high polarizability, and facile redox chemistry, underpin its diverse applications, ranging from organic synthesis and catalysis to its essential function in thyroid hormone biosynthesis. This technical guide provides an in-depth exploration of the core physical and chemical characteristics of the **iodide ion**, detailed experimental protocols for its quantification and characterization, and visualizations of key pathways and processes in which it participates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who work with or encounter iodide in their endeavors.

Core Physical and Chemical Properties of the Iodide Ion

The fundamental properties of the **iodide ion** are summarized in the tables below, offering a quantitative overview for easy reference and comparison.

Table 1: Fundamental Physical and Atomic Properties of the Iodide Ion



Property	Value	
Molar Mass	126.90447 g·mol ⁻¹ [1]	
Ionic Radius	~206 pm[1][2]	
Electron Affinity	-295.2 kJ·mol ^{−1}	
Electronegativity (Pauling Scale)	2.66[3]	
Standard Molar Entropy (S⊖ ₂₉₈)	169.26 J·K ⁻¹ ·mol ⁻¹ [1]	
Polarizability	High (due to large size and diffuse electron cloud)[4]	

Table 2: Solubility of Common Iodide Salts in Water at 20°C



Compound	Formula	Solubility (g/100 mL)
Alkali Metal Iodides		
Lithium Iodide	Lil	165[5]
Sodium Iodide	Nal	178.7[2]
Potassium Iodide	KI	140[6][7]
Rubidium Iodide	RbI	152
Cesium Iodide	CsI	74[8]
Alkaline Earth Metal Iodides		
Magnesium Iodide	Mgl ₂	148 (at 18°C)[9]
Calcium Iodide	Cal ₂	66[10]
Strontium Iodide	Srl ₂	177.0[11]
Barium Iodide	Bal₂	221 (as dihydrate)
Transition Metal Iodides		
Silver lodide	AgI	0.000003 (at 20°C)[12]
Lead(II) lodide	Pbl2	0.0756[13]
Mercury(II) lodide	Hgl ₂	0.006
Copper(I) Iodide	Cul	0.000042[3][14]

Chemical Behavior and Reactivity Redox Chemistry

The **iodide ion** is a mild reducing agent, a property central to its chemical and biological functions. It is readily oxidized to elemental iodine (I_2). This redox behavior is quantified by its standard electrode potential.[1]

Redox Half-Reaction: $2I^{-}(aq) \rightleftharpoons I_{2}(s) + 2e^{-}E^{\circ} = -0.54 V[1]$



This propensity for oxidation makes iodide an effective antioxidant, capable of neutralizing reactive oxygen species such as hydrogen peroxide.[1] In biological systems, this reactivity is harnessed by enzymes like thyroperoxidase in the synthesis of thyroid hormones.[2]

Acid-Base Properties

lodide is the conjugate base of hydroiodic acid (HI), which is a strong acid.[7] Consequently, the **iodide ion** is a very weak base in aqueous solutions and does not significantly affect the pH.

Formation of Triiodide

Aqueous solutions of iodide salts can dissolve elemental iodine, a phenomenon attributed to the formation of the tri**iodide ion** $(I_3^-).[1][2]$

Equilibrium Reaction: $I^{-}(aq) + I_{2}(s) \rightleftharpoons I_{3}^{-}(aq)$

The tri**iodide ion** is responsible for the brown color of iodine solutions containing excess iodide.[1][2] This equilibrium is fundamental to the principles of iodometric titrations.

Precipitation Reactions

While most iodide salts are soluble in water, some form characteristic precipitates with certain metal cations. Notably, silver iodide (AgI) and lead(II) iodide (PbI₂) are sparingly soluble and form yellow precipitates upon the addition of **iodide ion**s to solutions containing Ag⁺ or Pb²⁺ ions, respectively.[1][2] These reactions are often used for the qualitative and quantitative analysis of iodide.

Experimental Protocols Iodometric Titration for the Determination of Oxidizing Agents

Principle: This method involves the addition of excess iodide to a solution containing an oxidizing agent. The oxidizing agent reacts with iodide to produce an equivalent amount of iodine. The liberated iodine is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate (Na₂S₂O₃), using a starch indicator.



Detailed Methodology:

- Sample Preparation: A known volume of the sample containing the oxidizing agent is placed in an Erlenmeyer flask.
- Acidification: The solution is acidified, typically with sulfuric acid, to ensure the complete reaction of the oxidizing agent.
- Addition of Excess Iodide: An excess of potassium iodide (KI) solution is added to the flask.
 The flask is then stoppered and allowed to stand in the dark to allow for the complete reaction and liberation of iodine.
- Titration with Sodium Thiosulfate: The liberated iodine is titrated with a standardized sodium thiosulfate solution. The titration is continued until the initial dark brown color of the iodine fades to a pale yellow.
- Addition of Starch Indicator: A few drops of starch indicator solution are added. This forms a
 deep blue-black complex with the remaining iodine.
- Endpoint Determination: The titration is continued dropwise with constant swirling until the blue color of the starch-iodine complex disappears, indicating that all the iodine has been reduced back to iodide.
- Calculation: The concentration of the oxidizing agent in the original sample is calculated based on the stoichiometry of the reactions and the volume and concentration of the sodium thiosulfate solution used.

Argentometric Titration (Mohr's Method) for Iodide Determination

Principle: This precipitation titration method uses a standard solution of silver nitrate (AgNO₃) to titrate the **iodide ion**s. A chromate salt is used as an indicator, which forms a colored precipitate with excess silver ions after all the iodide has precipitated as silver iodide.

Detailed Methodology:



- Sample Preparation: A known volume of the neutral or slightly alkaline solution containing iodide ions is placed in a conical flask.
- Indicator Addition: A small amount of potassium chromate (K₂CrO₄) solution is added as an indicator.
- Titration with Silver Nitrate: The solution is titrated with a standardized silver nitrate solution.

 As the silver nitrate is added, a yellow precipitate of silver iodide (AgI) is formed.
- Endpoint Determination: The endpoint is reached when all the **iodide ion**s have been precipitated. The first excess of silver ions then reacts with the chromate indicator to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), signaling the end of the titration.
- Calculation: The concentration of iodide in the sample is calculated from the volume and concentration of the silver nitrate solution used to reach the endpoint.

UV-Visible Spectrophotometry for Iodide and Triiodide Analysis

Principle: Iodide and tri**iodide ion**s absorb light in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the ion in solution, as described by the Beer-Lambert law.

Detailed Methodology:

- Instrument and Wavelength Selection: A UV-Visible spectrophotometer is used. The
 wavelength of maximum absorbance (λ_max) for iodide is typically around 226 nm, while for
 triiodide, there are two characteristic peaks at approximately 288 nm and 351 nm.[13]
- Preparation of Standard Solutions: A series of standard solutions of known iodide or triiodide concentrations are prepared.
- Calibration Curve: The absorbance of each standard solution is measured at the selected
 λ max. A calibration curve is constructed by plotting absorbance versus concentration.
- Sample Measurement: The absorbance of the unknown sample solution is measured under the same conditions.



 Concentration Determination: The concentration of iodide or triiodide in the sample is determined by interpolating its absorbance value on the calibration curve.

Cyclic Voltammetry for a Redox Study of the Iodide/Iodine Couple

Principle: Cyclic voltammetry is an electrochemical technique used to study the redox behavior of species in solution. A potential is swept between two limits, and the resulting current is measured. For the iodide/iodine system, this technique can be used to determine the formal reduction potential and to study the kinetics of the electron transfer process.

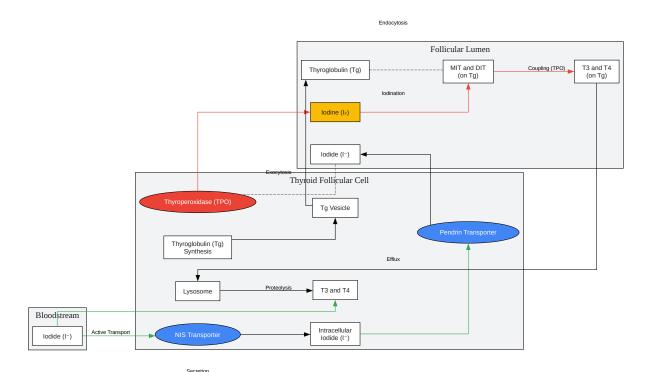
Detailed Methodology:

- Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).
- Electrolyte Solution: A solution containing a known concentration of potassium iodide and a supporting electrolyte (e.g., potassium nitrate) in an appropriate solvent is prepared.
- Voltammetric Scan: The potential of the working electrode is scanned from a value where no reaction occurs to a potential sufficient to oxidize iodide to iodine, and then the scan is reversed.
- Data Acquisition: The current response is recorded as a function of the applied potential, generating a cyclic voltammogram.
- Data Analysis: The voltammogram will show an anodic peak corresponding to the oxidation
 of iodide and a cathodic peak on the reverse scan corresponding to the reduction of the
 generated iodine. The formal potential of the redox couple can be estimated from the
 midpoint of the peak potentials.

Visualizations of Key Pathways and Processes



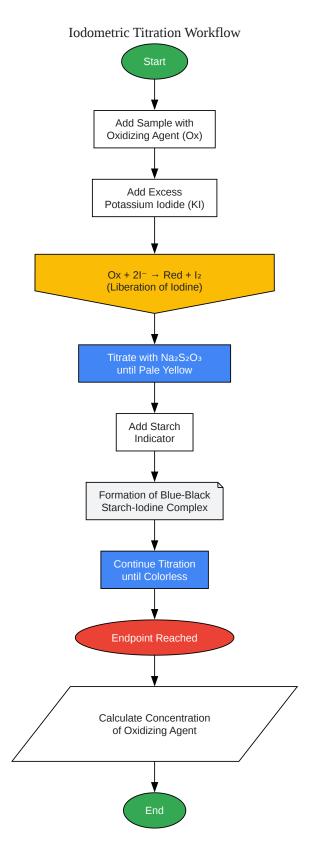
Thyroid Hormone Synthesis Pathway Oxidation



Click to download full resolution via product page

Caption: A diagram of the thyroid hormone synthesis pathway.





Click to download full resolution via product page

Caption: The workflow for a typical iodometric titration experiment.



Triiodide Ion Formation



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Strontium iodide [bionity.com]
- 2. Sodium iodide | 7681-82-5 [chemicalbook.com]
- 3. Client Challenge [copper-chemistry.fandom.com]
- 4. deepwaterchemicals.com [deepwaterchemicals.com]
- 5. lithium iodide [chemister.ru]
- 6. Potassium iodide Wikipedia [en.wikipedia.org]
- 7. Potassium iodide Sciencemadness Wiki [sciencemadness.org]
- 8. chembk.com [chembk.com]
- 9. Magnesium iodide Wikipedia [en.wikipedia.org]
- 10. Calcium iodide Wikipedia [en.wikipedia.org]
- 11. Strontium iodide Wikipedia [en.wikipedia.org]
- 12. Silver iodide Wikipedia [en.wikipedia.org]
- 13. Lead(II) iodide Sciencemadness Wiki [sciencemadness.org]
- 14. Copper(I) iodide Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Iodide Ion: A Comprehensive Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b008971#physical-and-chemical-properties-of-iodide-ion]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com